molecular formula C21H14ClN3O3 B2822257 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 865249-69-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No. B2822257
CAS RN: 865249-69-0
M. Wt: 391.81
InChI Key: WKSIIXZJOSUQGI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide” are not well-documented. More research is needed to understand its reactivity and the types of reactions it can undergo .

Scientific Research Applications

Antioxidant Activity

The compound's structure is closely related to 1,3,4-oxadiazoles, which have been synthesized and evaluated for their antioxidant properties. For example, Shakir et al. (2014) synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and found that some compounds exhibited significant free-radical scavenging ability in antioxidant assays (Shakir, Ariffin, & Abdulla, 2014).

Antimicrobial Activity

Compounds with a 1,3,4-oxadiazole structure have shown potential in antimicrobial applications. Kapadiya et al. (2020) synthesized derivatives including 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene)benzenamine, which demonstrated effective antimicrobial activity against certain bacteria and fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Potential in Cancer Research

1,3,4-Oxadiazole derivatives have been investigated for their potential as anticancer agents. For instance, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their efficacy against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Environmental and Chemical Applications

Studies have also focused on the environmental occurrence and chemical properties of related compounds. For instance, Zhang et al. (2011) studied the environmental presence of benzophenones and benzotriazoles, which are related to the oxadiazole structure, highlighting the environmental impact of such compounds (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Future Directions

The future directions for research on “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is needed to fully understand this compound and its potential applications .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against various diseases , suggesting that this compound may also have therapeutic effects.

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c22-17-12-6-4-10-15(17)20-24-25-21(28-20)23-19(26)16-11-5-7-13-18(16)27-14-8-2-1-3-9-14/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSIIXZJOSUQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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